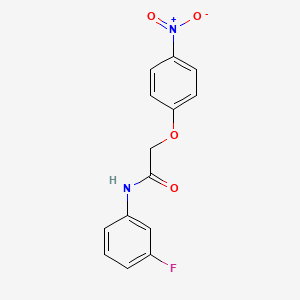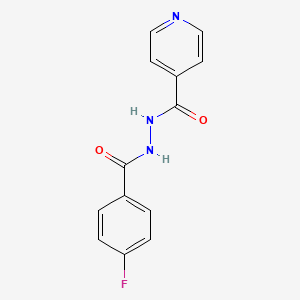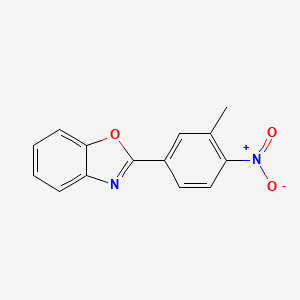![molecular formula C13H15NO4S B5738237 N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5738237.png)
N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine, also known as GAT1 inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications in neurological disorders such as epilepsy and addiction.
Wirkmechanismus
The mechanism of action of N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine involves the inhibition of the N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine transporter, which is responsible for the reuptake of GABA. By inhibiting N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine, this compound increases the concentration of extracellular GABA, which can reduce the excitability of neurons and prevent seizures.
Biochemical and physiological effects:
The biochemical and physiological effects of N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine are related to its ability to increase the concentration of extracellular GABA. This can lead to a reduction in the excitability of neurons and prevent seizures. Additionally, this compound has been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may have potential therapeutic applications in addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine is its selectivity for the N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine transporter, which reduces the risk of off-target effects. However, this compound has limited solubility in water, which can make it difficult to use in certain experimental setups. Additionally, the potential therapeutic applications of this compound are still being investigated, and more research is needed to fully understand its effects.
Zukünftige Richtungen
There are several future directions for the research on N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine. One potential direction is to investigate its effects on other neurological disorders such as anxiety and depression. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is a need for the development of more efficient synthesis methods to improve the yield and purity of this compound.
Synthesemethoden
The synthesis of N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine involves several steps, including the protection of the carboxylic acid group, the coupling of the protected amino acid with the thienylacetylene derivative, and the deprotection of the carboxylic acid group. The final product is obtained through a purification process using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine has been extensively investigated for its potential therapeutic applications in neurological disorders such as epilepsy and addiction. It is a selective inhibitor of the N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine transporter, which is responsible for the reuptake of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. By inhibiting N-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]carbonyl}-beta-alanine, this compound increases the concentration of extracellular GABA, which can reduce the excitability of neurons and prevent seizures.
Eigenschaften
IUPAC Name |
3-[[5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-13(2,18)7-5-9-3-4-10(19-9)12(17)14-8-6-11(15)16/h3-4,18H,6,8H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPQHGKOHCKROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(S1)C(=O)NCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
![N-(4-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5738178.png)
![N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5738188.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)


![1-(3,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5738205.png)

![methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5738230.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)

![3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5738262.png)